10-Nitroanthracen-9(10h)-one

Description

Contextualization within Anthracene (B1667546) and Nitroaromatic Ketone Chemistry

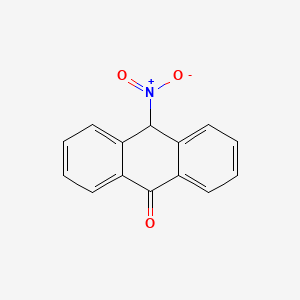

10-Nitroanthracen-9(10H)-one, also known as 10-nitroanthrone, is a tricyclic aromatic compound belonging to the family of substituted anthracenes. Structurally, it is a derivative of anthrone (B1665570), which is characterized by a central aliphatic ring containing a ketone group, flanked by two aromatic rings. The key feature of this compound is the presence of a nitro group (-NO2) at the 10th position of the anthracene core. This substitution significantly influences the molecule's electronic properties and reactivity.

Anthracene and its derivatives are widely studied for their photophysical properties, and the introduction of a nitro group, a strong electron-withdrawing group, can alter these characteristics. The chemistry of nitroaromatic compounds is a vast field, with applications ranging from explosives to pharmaceuticals. As a nitroaromatic ketone, this compound combines the structural features of both classes, making it a subject of interest for studying the interplay between the nitro group, the ketone functionality, and the extended π-system of the anthracene scaffold. The non-planar structure of the central ring in anthrones, in contrast to the planar anthraquinones, also imparts specific conformational characteristics that can be influenced by substituents. mdpi.comresearchgate.net

Historical Development of Research on Nitroanthracenone Compounds

Research into nitro-substituted aromatic compounds has a long history, dating back to the development of synthetic dyes and explosives. The study of nitroanthracenone compounds, a more specific subset, has evolved alongside advancements in synthetic and analytical techniques. Early research often focused on the synthesis of these compounds through nitration reactions of anthracene or its derivatives. For instance, the nitration of anthracene with nitric acid in the presence of acetic acid is a common method for preparing nitro-substituted anthracenes.

A significant body of work has been dedicated to understanding the reactivity of these compounds, including their oxidation, reduction, and substitution reactions. The reduction of the nitro group to an amino group, for example, opens pathways to a variety of other functionalized anthracene derivatives. Photochemical reactions of nitro-substituted anthracenes have also been a key area of investigation, with studies exploring light-induced rearrangements of the nitro group. nih.gov The development of sophisticated analytical methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), has been crucial in characterizing the structure and reactivity of these complex molecules. nih.govarkat-usa.org

Current Research Significance and Future Trajectories for this compound Studies

The current research significance of this compound and related compounds lies in their potential applications in materials science and medicinal chemistry. The unique combination of a bulky, π-conjugated system with a reactive nitro group makes these molecules interesting building blocks for novel functional materials. For example, derivatives with extended π-conjugation have been explored for their fluorescence properties.

Future research is likely to focus on several key areas. The synthesis of new derivatives with tailored electronic and photophysical properties will continue to be a major theme. This could involve introducing various functional groups onto the anthracene core to modulate its characteristics. The study of the biological activities of nitroanthracenone compounds is another promising avenue. While some anthrone and anthraquinone (B42736) derivatives have shown a range of biological effects, including antimicrobial and anticancer properties, the specific activities of this compound are less well-defined and warrant further investigation. mdpi.com Furthermore, the potential of these compounds as intermediates in the synthesis of more complex molecules, including macrocycles with potential therapeutic applications, is an area of growing interest. acs.org The exploration of their reactivity in various chemical transformations will also continue to provide fundamental insights into the behavior of nitroaromatic ketones.

Structure

3D Structure

Properties

IUPAC Name |

10-nitro-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-14-11-7-3-1-5-9(11)13(15(17)18)10-6-2-4-8-12(10)14/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLBXNSHGLMXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212473 | |

| Record name | 9-Nitroanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6313-44-6 | |

| Record name | 9-Nitroanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006313446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6313-44-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Nitroanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-NITROANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78B77V5ZKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Studies of 10 Nitroanthracen 9 10h One Transformations and Reactivity

Fundamental Reaction Pathways of the Nitroanthracenone Moiety

The reactivity of the nitroanthracenone moiety is largely dictated by the behavior of the nitro group, particularly its orientation relative to the anthracene (B1667546) core. In structures like 10-Nitroanthracen-9(10H)-one, which are related to 9-nitroanthracene (B110200), the nitro group is positioned between two peri-hydrogens. This steric hindrance forces the nitro group into an orientation that is nearly perpendicular to the plane of the aromatic rings. nih.gov This specific geometry is a key factor in its photochemical and chemical transformations, predisposing it to unique reaction pathways compared to nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) where the nitro group is co-planar with the aromatic system. nih.gov

Nitro-PAHs are known to undergo photochemical reactions when exposed to sunlight. nih.gov The mechanism of these reactions is highly dependent on the orientation of the nitro group. nih.gov For compounds with a perpendicular nitro group, such as in the nitroanthracenone framework, the primary photochemical pathway involves a nitro-to-nitrite rearrangement. nih.govresearchgate.net This pathway is significantly faster under light irradiation compared to the photo-oxidation of the aromatic rings, which is more common for nitro-PAHs with parallel-oriented nitro groups. nih.gov

The photochemical transformation begins upon the absorption of light, which promotes the molecule to an excited singlet state (S1). nih.gov Femtosecond-resolved experiments on the model compound 9-nitroanthracene have shown that this initially excited singlet state undergoes an ultrafast decay. nih.gov Following this, the molecule rapidly transitions to an excited triplet state (T1) through a process called intersystem crossing. nih.govnih.gov This efficient population of the triplet manifold is a prevalent feature in polycyclic nitrated aromatic compounds. nih.gov

It is within the excited triplet state that the key chemical transformation occurs: the nitro group rearranges into a nitrite (B80452) intermediate. nih.gov The breaking of the N-O bond in this nitrite intermediate leads to the formation of two critical radical species: an oxygen-centered radical on the anthracene moiety (an anthryloxy radical) and a nitric oxide radical (NO•). nih.govnih.gov The presence of the anthryloxy radical has been detected experimentally, and it forms in parallel with the relaxed phosphorescent T1 state within a timescale of a few picoseconds. nih.gov

The cleavage of the photochemically generated nitrite intermediate is the primary source of reactive species. nih.gov This step breaks the N-O bond, yielding a nitric oxide radical (•NO), a colorless gas which is itself a free radical, and an anthryloxy radical. nih.govnih.govwikipedia.org

The subsequent fate of these radicals defines the product distribution. The nitric oxide radical can react with the most stable carbon-centered radical on the opposite side of the anthracene ring in a concerted fashion. nih.gov This radical recombination forms a C-N bond, leading to the creation of a nitroso ketone intermediate, such as 9-methyl-9-nitrosoanthracen-10-one in related systems. nih.govresearchgate.net This process effectively transfers the nitrogen and oxygen atoms across the anthracene core.

The nitroso ketone intermediate formed via radical recombination is often unstable. nih.gov For many nitroanthracenes, this intermediate is not isolated and proceeds to convert into a more stable final product. nih.gov The major photoproduct resulting from the photolysis of compounds like 9-nitroanthracene is typically the corresponding quinone, 9,10-anthraquinone. nih.govresearchgate.net

In studies where the nitroso ketone was stabilized and isolated (e.g., 9-methyl-9-nitrosoanthracen-10-one), it was observed that prolonged irradiation converted it into the anthraquinone (B42736). nih.gov This conversion to the quinone appears to be independent of the presence of oxygen. nih.gov

| Reactant | Condition | Major Product | Minor Product | Product Ratio (Major:Minor) |

|---|---|---|---|---|

| 9-methyl-10-nitroanthracene | Photolysis in CHCl₃ or CH₃OH (Ambient Air) | 9-methyl-9-nitrosoanthracen-10-one | 9,10-anthraquinone | ~4:1 |

| 9-methyl-10-nitroanthracene | Photolysis in CDCl₃ (Ambient Air) | 9-methyl-9-nitrosoanthracen-10-one | 9,10-anthraquinone | 80:20 (after 60 min) |

| 9-methyl-10-nitroanthracene | Photolysis in CDCl₃ (N₂ Purged) | 9-methyl-9-nitrosoanthracen-10-one | 9,10-anthraquinone | 60:40 (after 60 min) |

Nitro-PAHs are formed in the atmosphere through the reaction of parent PAHs with nitrogen oxides (NO₂ or NO₃ radicals). nih.gov These reactions can occur in the gas phase or heterogeneously on the surface of atmospheric particulate matter. nih.govresearchgate.net The formation of nitro-PAHs from the heterogeneous reactions of gaseous oxidants like OH, O₃, NO₃, NO₂, and N₂O₅ with particle-bound PAHs has been demonstrated in numerous studies. researchgate.net These reactions are crucial for understanding the environmental fate and transformation of PAHs and their contribution to the toxicity of airborne particulate matter. researchgate.net

The interaction of gaseous pollutants with PAHs adsorbed on particulate surfaces is a significant pathway for chemical transformation. For instance, the heterogeneous reaction of nitrogen dioxide (NO₂) with anthracene adsorbed on sodium chloride (NaCl) particles has been shown to produce both 9-nitroanthracene and 9,10-anthraquinone under dark conditions. nih.gov

The nature of the particulate surface can alter the reaction pathway. acs.org The relative humidity also plays a critical role, controlling the amount of adsorbed water on particle surfaces, which in turn affects reaction rates and product formation. nih.gov For the reaction of NO₂ with anthracene on NaCl, the formation rate of 9,10-anthraquinone first increased and then decreased with rising relative humidity, while the formation of 9-nitroanthracene significantly decreased as humidity increased. nih.gov Similarly, studies on ambient particulate matter exposed to a mixture of N₂O₅, NO₂, and NO₃ radicals showed degradation of parent PAHs and formation of various nitrated products, including nitropyrenes and nitrofluoranthenes. acs.org

| PAH | Gaseous Reactant | Particle Substrate | Major Products |

|---|---|---|---|

| Anthracene | NO₂ | NaCl | 9-nitroanthracene, 9,10-anthraquinone |

Heterogeneous Reactions in Atmospheric Chemical Contexts

Influence of Environmental Parameters on Reaction Kinetics

The environment in which a chemical reaction occurs can significantly impact its rate and pathway. For nitrated polycyclic aromatic hydrocarbons (NPAHs) like this compound, environmental factors such as solvent, temperature, and the presence of other chemical species play a critical role in their transformation kinetics. nih.goveuropa.eu

Research has shown that the photochemical reactions of nitro-PAHs are influenced by the orientation of the nitro group relative to the aromatic rings. nih.gov In molecules like 9-nitroanthracene, the nitro group is sterically hindered, forcing it into a perpendicular orientation. nih.gov This perpendicular arrangement facilitates a faster photochemical reaction through a nitro to nitrite rearrangement upon light absorption. nih.gov

The presence of water and other atmospheric constituents can also affect reaction rates. For instance, the uptake of nitrate (B79036) radicals (NO3) by organic surfaces, a process relevant to the atmospheric chemistry of NPAHs, is governed by parameters such as the second-order surface and bulk reaction rate coefficients, diffusion coefficients, and Henry's law coefficients. copernicus.org The physical state of the organic material, whether liquid or amorphous solid, further dictates the kinetic model required to accurately describe the reaction, with more complex models needed for solid phases to account for diffusion and reactions at the surface and in the bulk. copernicus.org

| Environmental Parameter | Influence on Reaction Kinetics |

| Solvent/Matrix | The physical state (liquid vs. solid) and chemical properties of the solvent or matrix can alter reaction pathways and rates by influencing diffusion and the stability of intermediates. copernicus.org |

| Light/Irradiation | Photochemical reactions are initiated by light absorption, with the rate and products depending on the wavelength and intensity of the light. nih.gov |

| Temperature | Reaction rates are generally temperature-dependent, with higher temperatures often leading to faster kinetics. wikipedia.org |

| Presence of other species | Reactants like NO2 or NO3 radicals in the atmosphere can lead to the formation of nitro-PAHs. nih.gov The presence of catalysts can also significantly alter reaction mechanisms and rates. wikipedia.org |

Investigation of Electron Transfer Processes in this compound Reactivity

Electron transfer is a fundamental process in many chemical reactions involving this compound and its parent compound, anthracene. The relatively low ionization potentials of anthracene derivatives make them susceptible to single electron-transfer (SET) oxidation. arkat-usa.org This process can be initiated both chemically, for example with cerium(IV) ammonium (B1175870) nitrate (CAN), and photochemically. arkat-usa.org

In chemical SET, an oxidizing agent like CAN can abstract an electron from the anthracene moiety, forming a radical cation. arkat-usa.org This radical cation can then undergo further reactions, such as nitration. arkat-usa.org Photochemical electron transfer occurs when the molecule absorbs light, promoting an electron to a higher energy state. In donor-acceptor systems, this can lead to an intramolecular electron transfer, forming a charge-separated state. ias.ac.in

The stability of these charge-separated states is crucial for the subsequent reaction pathways. In some cases, back electron transfer can occur, returning the molecule to its ground state. However, in systems with extended π-conjugation, the charge can be delocalized, leading to longer-lived charge-separated states and allowing for further chemical transformations. ias.ac.in The rate of back electron transfer can be significantly slower in such stabilized systems. ias.ac.in

Laser flash photolysis is a key technique used to study these transient species, allowing for the direct observation of radical ions and the determination of their lifetimes. ias.ac.in The study of these processes is essential for understanding the reactivity of these compounds and for designing systems with specific photochemical properties. ias.ac.in

Reaction Kinetics and Mechanistic Probes for this compound Derivatives

Determination of Reaction Orders and Rate Constants

The method of initial rates is a common experimental technique used to determine reaction orders. opentextbc.ca This method involves measuring the initial rate of the reaction at different initial concentrations of the reactants. opentextbc.ca By systematically varying the concentration of one reactant while keeping the others constant, the effect of that reactant on the rate can be isolated and its order determined. opentextbc.calibretexts.org

| Reaction Order | Relationship between Concentration and Rate | Units of Rate Constant (k) |

| Zero-order | Rate is independent of reactant concentration. | M s⁻¹ |

| First-order | Rate is directly proportional to the reactant concentration. | s⁻¹ libretexts.org |

| Second-order | Rate is proportional to the square of the reactant concentration. | M⁻¹ s⁻¹ libretexts.org |

Table based on information from Chemistry LibreTexts and BC Open Textbooks. opentextbc.calibretexts.org

Identification of Transition States and Rate-Determining Steps

Transition states are high-energy, transient molecular configurations that exist at the peak of the activation energy barrier for each elementary step. acenet.edu They represent the point of maximum energy along the reaction coordinate between reactants and products or intermediates. While transition states cannot be isolated, their structures and energies can be inferred from experimental kinetic data and computational modeling. acenet.edu The identification of intermediates, which are species formed and consumed during the reaction, can also provide valuable clues about the reaction mechanism and the nature of the transition states. acenet.edu

Role of Catalysis in Modulating Reaction Mechanisms

Catalysts can be classified as homogeneous, existing in the same phase as the reactants, or heterogeneous, existing in a different phase. wikipedia.org They function by interacting with one or more reactants to form intermediates, which then proceed to form the final products, regenerating the catalyst in the process. wikipedia.org

In the context of this compound and related compounds, catalysis can play a significant role in their transformations. For example, transition metal catalysts can be used to facilitate the reduction of nitroaromatic compounds. rsc.org The mechanism of catalysis often involves the adsorption of reactants onto the catalyst surface (in heterogeneous catalysis) or the formation of a reactive complex (in homogeneous catalysis), which then lowers the energy of the transition state for the rate-determining step. mdpi.commdpi.com Understanding the role of catalysis is essential for developing efficient and selective synthetic methods and for mitigating the environmental impact of these compounds. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 10 Nitroanthracen 9 10h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a molecule. msu.edu By analyzing the chemical shifts, coupling constants, and signal intensities, a comprehensive picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 10-Nitroanthracen-9(10H)-one is expected to reveal the specific electronic environment of each proton. The aromatic region of the spectrum would likely display a series of complex multiplets corresponding to the eight protons on the two benzene (B151609) rings. The electron-withdrawing effects of the carbonyl group at C9 and the nitro group at C10 would cause the adjacent protons to be deshielded, shifting their resonance signals downfield.

Specifically, the protons on the same ring as the carbonyl group would exhibit distinct chemical shifts from those on the other ring. The most notable feature would be the signal corresponding to the single proton at the C10 position, which is an sp³-hybridized carbon. This proton would be expected to appear as a singlet and at a significantly different chemical shift compared to the aromatic protons, providing a key diagnostic signal for the 10-nitroanthrone structure. By analogy with related anthracene (B1667546) derivatives, the aromatic protons are expected to resonate in the range of 7.5 to 8.5 ppm, while the C10-H proton would appear further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.5 - 8.5 | Multiplet |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. hw.ac.ukudel.edu Since the natural abundance of the ¹³C isotope is low (about 1.1%), spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For this compound, the ¹³C NMR spectrum would be expected to show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule, assuming no accidental overlap of signals. The most downfield signal would be attributed to the carbonyl carbon (C9) due to the strong deshielding effect of the double-bonded oxygen atom, likely appearing in the range of 180-200 ppm. The aromatic carbons would resonate between approximately 120 and 150 ppm. The sp³-hybridized carbon at C10, bonded to the nitro group, would be significantly shielded compared to the aromatic carbons and would be expected to appear in the range of 80-90 ppm. This upfield shift for the C10 carbon provides strong evidence for the anthracen-9(10H)-one core structure. ceitec.cz

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) |

|---|---|---|

| C9 (Carbonyl) | sp² | 180 - 200 |

| Aromatic Carbons | sp² | 120 - 150 |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

To unambiguously assign all the proton and carbon signals, especially within the crowded aromatic region, multidimensional NMR techniques are employed. academie-sciences.fr

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be instrumental in tracing the connectivity of the protons within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the direct assignment of a proton signal to the carbon atom it is attached to.

Together, these multidimensional experiments provide a detailed and robust method for the complete structural elucidation of this compound. ceitec.cz

Mass Spectrometry (MS) for Molecular Fingerprinting and Mechanistic Insights

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides information about the molecular weight of the compound and, through the analysis of fragmentation patterns, offers valuable clues about its structure.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique "fingerprint" of the molecule. libretexts.org

For this compound (C₁₄H₉NO₃), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the nitro group and parts of the core structure:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, resulting in a fragment corresponding to [M - NO₂]⁺.

Loss of NO and CO: Sequential losses are also common. For instance, the molecular ion could lose a nitric oxide radical (•NO) followed by a molecule of carbon monoxide (CO), a characteristic fragmentation for cyclic ketones. nih.gov

Formation of Anthraquinone (B42736): A plausible rearrangement and fragmentation could lead to the formation of a stable anthraquinone cation (m/z 208).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

|---|---|---|

| [C₁₄H₉NO₃]⁺• | Molecular Ion (M⁺•) | 239 |

| [C₁₄H₉O]⁺ | Loss of •NO₂ | 193 |

| [C₁₄H₉O₂]⁺• | Loss of •NO | 209 |

| [C₁₃H₉O]⁺ | Loss of •NO and CO | 181 |

Note: m/z values are calculated using the most common isotopes.

Isotopic signatures also provide valuable information. The presence of the natural isotope ¹³C will result in a small peak at M+1, the intensity of which can help confirm the number of carbon atoms in the molecule. wikipedia.org High-resolution mass spectrometry (HRMS) can determine the exact mass of the ions, allowing for the calculation of the elemental composition and further confirming the molecular formula. ethz.ch

Modern mass spectrometry techniques, particularly those employing ambient ionization methods, allow for the real-time monitoring of chemical reactions directly from the reaction mixture with minimal to no sample preparation. rsc.orgresearchgate.net Techniques such as Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer can be used to follow the progress of the synthesis of this compound, for instance, in the nitration of anthracen-9(10H)-one (anthrone).

By periodically sampling the reaction mixture, the consumption of the starting material (anthrone) and the formation of the product (this compound) can be tracked by monitoring the intensities of their respective molecular ion peaks. This approach enables rapid reaction optimization, the identification of reaction intermediates, and provides deeper mechanistic insights into the chemical transformation. nih.govdurham.ac.uk This capability is crucial for improving reaction efficiency and safety, especially when dealing with potentially energetic nitration reactions.

Electron Transfer Ionization in MALDI-MS Studies

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for the analysis of a wide range of organic molecules. While proton transfer is a common ionization mechanism, electron transfer (ET) represents a vital alternative, particularly for non-polar, aprotic compounds. In this process, the matrix absorbs the laser energy and facilitates the ionization of the analyte by transferring an electron, typically forming a radical molecular ion (M•+).

Compounds based on the anthracene core are recognized for their ability to serve as matrices that promote ionization via electron transfer. For instance, 9,10-diphenylanthracene (B110198) has been investigated as an ET matrix, demonstrating high efficiency in generating radical cations from model analytes. Structurally related compounds, such as 9-nitroanthracene (B110200), have also been successfully used as ET matrices for the analysis of specific compound classes like fluorofullerenes. The highly conjugated aromatic system and the electronic properties of these matrices are key to their performance. The choice of an appropriate ET matrix is guided by its ionization potential, which should be higher than that of the analyte to ensure efficient charge migration. For this compound, its extended π-electron system and the presence of an electron-withdrawing nitro group suggest its potential utility as a matrix or as an analyte studied by this method, where it would be expected to form a stable radical cation.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Identification of Functional Groups and Vibrational Modes

The structure of this compound contains several distinct functional groups whose characteristic vibrations can be identified in its IR and Raman spectra. The most prominent of these are the ketone (C=O) group, the nitro (NO₂) group, and the aromatic rings.

Nitro (NO₂) Group: Aromatic nitro compounds consistently display two strong, characteristic stretching vibrations. orgchemboulder.com The asymmetric stretch (ν_as(NO₂)) typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch (ν_s(NO₂)) is found between 1360-1290 cm⁻¹. orgchemboulder.com For the related compound 9-nitroanthracene, Raman spectra show bands corresponding to the NO₂ symmetric and asymmetric stretching modes.

Ketone (C=O) Group: The carbonyl (C=O) stretching vibration is one of the most intense and reliable absorption bands in an IR spectrum. For a conjugated, six-membered ring ketone like that in this compound, the C=O stretch is expected in the region of 1685-1665 cm⁻¹.

Aromatic System: The spectra will also feature bands characteristic of the anthracene framework. These include aromatic C-H stretching vibrations, typically observed above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending modes, which are sensitive to the substitution pattern on the rings, appear at lower wavenumbers.

The following table summarizes the expected key vibrational modes for this compound based on established group frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium-Weak |

| Ketone C=O Stretch | C=O | 1685-1665 | Strong |

| Aromatic C=C Stretch | Ar C=C | 1600-1400 | Medium-Variable |

| Asymmetric NO₂ Stretch | -NO₂ | 1550-1475 | Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1360-1290 | Strong |

Conformational Analysis using Vibrational Signatures

Vibrational spectroscopy can be a powerful tool for conformational analysis, as the precise frequencies and intensities of vibrational modes are sensitive to the molecule's three-dimensional structure. Different stable conformations (conformers) of a molecule will exhibit distinct spectra, allowing for their identification and characterization.

For this compound, conformational flexibility could arise from the rotation of the nitro group relative to the plane of the aromatic ring. While the steric hindrance imposed by the adjacent protons would limit this rotation, different torsional angles could represent local energy minima. These distinct conformers would theoretically present slightly different vibrational signatures. For example, the C-N stretching frequency and the NO₂ stretching modes could shift depending on the degree of conjugation and interaction with the neighboring π-system, which is in turn dependent on the dihedral angle. By comparing experimentally measured spectra with spectra calculated for different optimized geometries (e.g., using Density Functional Theory, DFT), it is possible to assign specific spectral features to particular conformers and determine their relative stabilities.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Techniques

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. These transitions provide valuable information about the molecule's conjugated π-electron system and other electronic features.

Characterization of Electronic Transitions and Conjugation Systems

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions from occupied molecular orbitals to unoccupied ones. In molecules with extensive conjugation like this compound, the most significant transitions are typically π → π* transitions. The anthracene core provides a large, conjugated system, leading to strong absorption in the UV region.

The spectrum of the parent compound, anthracene, shows characteristic structured absorption bands. Substitution on this core significantly modifies the spectrum. The presence of the electron-withdrawing nitro group and the carbonyl group in this compound is expected to cause a bathochromic (red) shift of the π → π* absorption bands compared to unsubstituted anthracene, as these groups perturb the energy levels of the molecular orbitals.

Furthermore, the carbonyl group introduces the possibility of a lower-energy, but much weaker, n → π* transition. This transition involves the excitation of a non-bonding electron from an oxygen lone pair into an antibonding π* orbital. These transitions are typically weak (low molar absorptivity) and may sometimes be obscured by stronger π → π* bands. msu.edu Studies on the related compound 9-nitroanthracene in solvents like cyclohexane (B81311) and acetonitrile (B52724) confirm strong absorption in the UV and near-visible regions, consistent with a highly conjugated system. case.edu

| Compound | Solvent | λmax (nm) | Transition Type (Expected) |

|---|---|---|---|

| Anthracene | Hexane | ~252, 325, 340, 357, 375 | π → π |

| 9-Nitroanthracene | Cyclohexane | ~253, 335, 352, 370, 390 | π → π |

| This compound | N/A | N/A | π → π* and n → π* |

Photophysical Properties and Quantum Yield Determinations

Following the absorption of light, an excited molecule can relax through several pathways, including fluorescence (emission of a photon) or non-radiative decay. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed.

Anthracene and many of its derivatives are known for their strong fluorescence. However, the introduction of a nitro group often leads to significant fluorescence quenching. This is because the nitro group can promote efficient intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁), a non-radiative pathway that competes with fluorescence. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent.

X-ray Crystallography Data for this compound Not Currently Available in Public Databases

A comprehensive search for the solid-state structural information of this compound, which would be obtained through X-ray crystallography, has been conducted. Despite searching scholarly articles and chemical databases, no specific crystallographic data for this compound could be located in the public domain at this time.

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation of a chemical compound.

While the synthesis of related compounds, such as 10-methyl-10-nitro-9-anthrone, has been reported to yield crystalline material, the specific crystal structure of this compound has not been published or made available in crystallographic databases.

Therefore, the section on X-ray Crystallography for Solid-State Structural Information, including data tables on crystal data and structure refinement, cannot be provided at this time. Further research and publication in this specific area are needed to make such information available.

Computational Chemistry and Theoretical Investigations of 10 Nitroanthracen 9 10h One

Quantum Mechanical (QM) Methodologies for Electronic Structure and Reactivity Modeling

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These approaches can provide deep insights into the geometry, stability, and spectroscopic characteristics of 10-Nitroanthracen-9(10H)-one.

Density Functional Theory (DFT) for Energetics, Geometries, and Spectroscopic Predictions

Density Functional Theory (DFT) stands as a powerful and widely used computational tool for investigating the electronic properties of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or larger), would be instrumental in determining its ground-state equilibrium geometry. These calculations yield precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional perspective of the molecule's structure.

Furthermore, DFT is routinely used to predict energetic properties, including the total electronic energy, enthalpy of formation, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.

Spectroscopic properties are also accessible through DFT calculations. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy, aiding in the interpretation of experimental spectroscopic data. For analogous anthracene (B1667546) derivatives, DFT has been successfully used to obtain optimized structures and spectroscopic data. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | e.g., -6.5 eV | Electron-donating ability |

| LUMO Energy | e.g., -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | e.g., 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | e.g., 3.5 D | Polarity and intermolecular interactions |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Ab Initio Calculations for High-Accuracy Property Prediction

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theoretical accuracy compared to DFT, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards for obtaining highly accurate energies and properties. For a molecule of this size, such high-level calculations would be computationally demanding but could be used to benchmark the results from more cost-effective DFT methods. They are particularly valuable for calculating precise reaction barriers and thermochemical data. For instance, ab initio calculations have been applied to understand the large quadratic hyperpolarizabilities in donor-acceptor substituted anthracene derivatives. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule or an ensemble of molecules over time. By solving Newton's equations of motion, MD simulations can model the conformational changes, vibrational motions, and interactions of this compound with its environment, such as in a solvent or in the solid state.

Classical MD simulations, which employ force fields (e.g., GAFF, CHARMM, OPLS) to describe the potential energy of the system, can be used to study how the molecule behaves in a condensed phase. rsc.org These simulations can reveal information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in determining the bulk properties of the material. MD simulations could also provide insights into the flexibility of the anthracenone (B14071504) core and the rotational dynamics of the nitro group.

In Silico Approaches for Reaction Mechanism Prediction and Validation

Computational methods are invaluable for elucidating the complex pathways of chemical reactions. For this compound, computational approaches could be used to investigate its potential reactivity, such as its behavior under photochemical conditions, a known reaction pathway for related nitroanthracene compounds. nih.gov

By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and reaction products. The activation energies calculated for different possible pathways can help in predicting the most likely reaction mechanism. For example, studies on the photochemical rearrangement of 9-nitroanthracene (B110200) derivatives suggest a mechanism involving the formation of a nitroso ketone intermediate. nih.gov Similar in silico investigations could validate or predict analogous pathways for this compound.

Structure-Reactivity Relationship Studies via Computational Analysis

Computational analysis can be a powerful tool for establishing structure-reactivity relationships. By systematically modifying the structure of this compound in silico (e.g., by introducing different substituents on the aromatic rings) and calculating key electronic and energetic parameters, it is possible to understand how these changes affect its reactivity.

For example, calculating properties like the electrostatic potential surface, atomic charges (e.g., Mulliken or NBO charges), and frontier orbital densities can reveal the most likely sites for nucleophilic or electrophilic attack. This information is critical for predicting how the molecule will interact with other reagents and for designing new molecules with desired reactivity profiles.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9-nitroanthracene |

| 9-amino-10-nitroanthracene |

Environmental Chemistry and Degradation Studies of Nitroanthracenone Compounds

Atmospheric Formation and Transformation Processes of Nitroanthracenes

Nitroanthracenes, including compounds like 10-Nitroanthracen-9(10h)-one, are not typically emitted directly into the atmosphere. Instead, they are formed through chemical reactions involving precursor compounds. These reactions can occur in the gas phase or on the surface of atmospheric particles.

Pathways of Formation from Anthropogenic and Natural Precursors

The formation of nitroanthracenes is intrinsically linked to the presence of their parent PAH, anthracene (B1667546), and nitrogen oxides (NOₓ), both of which have significant anthropogenic and natural sources.

Anthropogenic Precursors: The primary man-made sources of PAHs and NOₓ are combustion processes. This includes emissions from vehicle exhaust (both gasoline and diesel), industrial power generation, and residential heating. These activities release large quantities of PAHs and NOₓ into the troposphere, providing the necessary ingredients for nitro-PAH formation.

Natural Precursors: Natural events such as forest fires and volcanic eruptions also release PAHs and nitrogen oxides, contributing to the background levels of these precursors in the atmosphere.

Formation Pathways: Nitroanthracenes are formed via two main atmospheric pathways:

Gas-Phase Reactions: In the gas phase, anthracene can react with hydroxyl (•OH) radicals during the day and nitrate (B79036) (•NO₃) radicals at night. In the presence of nitrogen dioxide (NO₂), these reactions lead to the formation of nitroanthracene isomers. The atmospheric lifetime of gas-phase anthracene reacting with O₃ and NOₓ can be less than 4.5 hours, indicating rapid transformation. nih.gov

Heterogeneous Reactions: A significant pathway for nitroanthracene formation occurs on the surface of airborne particulate matter. nih.gov Anthracene adsorbed onto particles like soot or sea salt can react with gaseous NO₂. nih.govacs.org Studies on the reaction of anthracene adsorbed on NaCl particles with NO₂ have shown the formation of 9-nitroanthracene (B110200) and 9,10-anthraquinone. nih.govacs.org The rate of these reactions can be influenced by environmental factors such as relative humidity. For instance, the formation of 9-nitroanthracene from anthracene on NaCl particles decreases significantly as relative humidity increases. nih.gov

| Precursor Source | Key Precursors Emitted | Formation Environment |

| Anthropogenic | ||

| Vehicle Exhaust | Anthracene, Nitrogen Oxides (NOₓ) | Urban and industrial atmospheres |

| Industrial Combustion | Anthracene, Nitrogen Oxides (NOₓ) | Urban and industrial atmospheres |

| Natural | ||

| Forest Fires | Anthracene, Nitrogen Oxides (NOₓ) | Regional and global atmosphere |

| Volcanic Eruptions | Anthracene, Nitrogen Oxides (NOₓ) | Regional and global atmosphere |

Atmospheric Fate and Lifetime of Nitroanthracenones

Once formed, the fate of nitroanthracenones in the atmosphere is governed by several processes, including photolysis, chemical reactions, and physical deposition. The atmospheric lifetime of these compounds is a measure of their persistence and is determined by the sum of all removal processes.

Atmospheric Fate:

Photolysis: Nitro-PAHs can absorb sunlight and undergo photochemical reactions. This is a major degradation pathway for many nitroanthracenes, leading to the formation of other compounds like anthraquinones. nih.gov

Transport: Due to their semi-volatile nature, nitroanthracenones can be transported over long distances in the atmosphere, leading to their presence in remote areas far from their sources.

Deposition: These compounds are ultimately removed from the atmosphere through wet deposition (rain and snow) and dry deposition (gravitational settling of particles).

Atmospheric Lifetime: The lifetime of a pollutant is the average time it remains in the atmosphere before being removed. chartsbin.com For organic nitrates, a related class of compounds, daytime lifetimes can be as short as a few hours due to rapid photolysis and reaction with OH radicals. copernicus.org The atmospheric lifetime of gas-phase anthracene, a direct precursor, is estimated to be less than 20.5 hours with respect to ozone and 4.34 hours with respect to a mixture of O₃-NO. nih.gov While specific lifetime data for this compound is scarce, it is expected to be on the order of hours to days, depending on atmospheric conditions like sunlight intensity and oxidant concentrations. The continuous increase of greenhouse gases like nitrous oxide in the atmosphere can lead to a more vigorous stratospheric circulation, which may shorten the lifetime of such pollutants in the future. copernicus.org

Aquatic and Soil Environmental Degradation Mechanisms

Following atmospheric deposition, nitroanthracenone compounds enter aquatic and soil environments where they are subject to further degradation processes. The persistence of these compounds is determined by their susceptibility to photodegradation and microbial breakdown. The electron-withdrawing nature of the nitro group makes these compounds generally resistant to oxidative degradation. asm.org

Photodegradation in Aqueous and Solid Phases

Sunlight plays a crucial role in the transformation of nitroanthracenones in the environment. Photodegradation can occur when these compounds, dissolved in water or adsorbed onto soil or sediment particles, absorb solar radiation.

Research on 9-methyl-10-nitroanthracene (B1615634), a closely related compound, provides significant insight into these processes. nih.gov When irradiated with light, it undergoes a nitro-nitrite rearrangement. This is followed by the formation of a nitroso ketone (9-methyl-9-nitrosoanthracen-10-one) and 9,10-anthraquinone as the main products. nih.gov The degradation half-life for 9-methyl-10-nitroanthracene in a chloroform (B151607) solution under ambient air was determined to be 14 minutes, highlighting the potential for rapid photochemical transformation. nih.gov It is expected that this compound would follow a similar degradation pathway. The reaction can proceed even in the absence of oxygen, although the product ratios may differ. nih.gov

| Compound | Conditions | Major Products | Half-Life |

| 9-methyl-10-nitroanthracene | CDCl₃ solution, ambient air, light irradiation | 9-methyl-9-nitrosoanthracen-10-one, 9,10-anthraquinone | 14 minutes |

| 9-methyl-10-nitroanthracene | CDCl₃ solution, N₂ purge, light irradiation | 9-methyl-9-nitrosoanthracen-10-one, 9,10-anthraquinone | 20 minutes |

Biological Degradation and Biotransformation Pathways

Microorganisms have evolved diverse metabolic pathways to break down and utilize a wide range of environmental pollutants, including nitroaromatic compounds. asm.org The biodegradation of compounds like this compound is a key process in their ultimate removal from soil and water.

Bacterial Degradation Strategies: Bacteria employ several strategies to metabolize nitroaromatic compounds, which generally involve initial reactions to remove or transform the nitro group. nih.gov

Reductive Pathway: This is a common initial step, especially under anaerobic (oxygen-free) conditions. Nitroreductase enzymes reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. slideshare.net The resulting aminohydroxyanthracene can then undergo ring cleavage.

Oxidative Pathway: Under aerobic conditions, dioxygenase or monooxygenase enzymes can incorporate oxygen atoms into the aromatic ring. nih.gov This can lead to the elimination of the nitro group as nitrite (B80452) (NO₂⁻) and the formation of hydroxylated intermediates, such as catechols, which are then funneled into central metabolic pathways. nih.gov

Hydride Addition: Some bacteria can add a hydride ion to the aromatic ring, forming a hydride-Meisenheimer complex. This complex can then rearomatize by eliminating the nitro group as nitrite. nih.gov

A variety of bacterial genera, including Pseudomonas, Burkholderia, Rhodococcus, and Mycobacterium, have been identified as being capable of degrading different nitroaromatic compounds. rsc.orgnih.govresearchgate.net Fungi, such as the white-rot fungus Phanerochaete chrysosporium, can also mineralize nitroaromatics using their non-specific extracellular enzymes. dtic.mil

| Degradation Pathway | Key Enzymes | Typical Conditions | Initial Transformation |

| Reductive | Nitroreductases | Anaerobic | -NO₂ → -NH₂ |

| Oxidative (Dioxygenase) | Dioxygenases | Aerobic | Ring hydroxylation and NO₂⁻ elimination |

| Oxidative (Monooxygenase) | Monooxygenases | Aerobic | Ring hydroxylation and NO₂⁻ elimination |

| Hydride Addition | Hydride Transferases | Aerobic | Formation of Meisenheimer complex and NO₂⁻ elimination |

Environmental Monitoring and Analytical Method Development for Nitroanthracenone Detection

To assess the extent of environmental contamination and study the fate of nitroanthracenones, sensitive and selective analytical methods are required. The analysis typically involves sample collection, extraction of the target compounds, and instrumental analysis for identification and quantification.

Sample Preparation: Environmental samples, such as air particulate matter, water, or soil, require a pretreatment step to extract and concentrate the nitroanthracenones. Common techniques include:

Solid-Phase Extraction (SPE): Used for water samples to concentrate analytes onto a solid sorbent.

Ultrasonic Extraction: Often used for soil and sediment samples.

Single-Drop Microextraction (SDME): A green analytical technique used for water samples that minimizes solvent use. mdpi.com

Instrumental Analysis: Chromatographic techniques are most often employed for the separation and detection of nitro-PAHs.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode with a C18 column, is widely used. researchgate.net Detection is often achieved using ultraviolet (UV) or fluorescence detectors. For nitro-PAHs that are not naturally fluorescent, a reduction step can be performed to convert them into highly fluorescent amino-PAHs before detection. researchgate.net

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable nitroaromatic compounds. mdpi.com It is commonly coupled with highly selective detectors such as an electron capture detector (ECD), which is sensitive to nitro groups, or a mass spectrometer (MS). cdc.gov GC-MS is a powerful tool that provides both high sensitivity and structural information for unambiguous identification. cdc.gov

The choice of method depends on the sample matrix, the required detection limits, and the specific compounds being analyzed. For complex environmental samples, GC-MS is often preferred for its selectivity and confirmatory power. cdc.gov

Q & A

Q. What are the recommended synthetic routes for 10-nitroanthracen-9(10H)-one, and how can regioselectivity be optimized during nitration?

- Methodological Answer : A one-pot synthesis approach, as demonstrated for analogous anthracene derivatives (e.g., 9-aminoanthracenes), can be adapted. Nitration at the 10-position may require careful control of reaction conditions (e.g., HNO₃/H₂SO₄ stoichiometry, temperature) to avoid over-nitration or isomer formation. Post-reaction characterization via NMR (e.g., δ 4.10 ppm for methoxy groups in related structures) and mass spectrometry is critical to confirm regioselectivity . Safety protocols for handling nitroaromatics, including proper ventilation and personal protective equipment (PPE), should be followed due to potential toxicity and instability .

Q. How should researchers characterize the purity and stability of this compound under laboratory storage conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. Stability studies should include accelerated degradation tests under varying temperatures and light exposure, as nitroaromatics are prone to photodegradation. Long-term storage at low temperatures (-20°C) in amber vials is advised to minimize decomposition, as noted in safety data for structurally similar compounds .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications for nitroaromatics: use respiratory protection (e.g., P95 masks), chemical-resistant gloves, and eye protection (safety goggles). Avoid dust formation and ensure fume hood use during synthesis. Emergency procedures for skin/eye contact (15-minute rinsing with water) and inhalation (fresh air exposure) should be implemented, as outlined in safety data sheets for related anthracene derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., QSPR, DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory) can model the compound’s HOMO-LUMO gaps and nitro group charge distribution to predict electrophilic/nucleophilic sites. Tools like the CC-DPS platform, which uses QSPR and neural networks, offer validated frameworks for such analyses, even for structurally similar compounds . Cross-validate computational results with experimental UV-Vis and cyclic voltammetry data to confirm redox behavior.

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Discrepancies in NMR peaks may arise from solvent effects, tautomerism, or impurities. Use deuterated solvents (e.g., DMSO-d₆) for consistency and compare data with structurally characterized analogs (e.g., 9-aminoanthracenes, δ 6.68–8.33 ppm for aromatic protons) . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) can resolve ambiguities in proton assignments.

Q. How does the nitro group influence the photophysical properties of this compound in material science applications?

- Methodological Answer : The electron-withdrawing nitro group enhances intersystem crossing, making the compound a candidate for singlet oxygen generation in photodynamic therapy or organic electronics. Compare fluorescence quenching rates with non-nitrated analogs (e.g., anthracenones) using time-resolved spectroscopy. Environmental analysis protocols for nitro-polycyclic aromatic hydrocarbons (PAHs) may also inform applications in pollutant detection .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

- Methodological Answer : Batch reactor optimization (e.g., controlled cooling to mitigate exothermic nitration) and in-line monitoring (e.g., FTIR for real-time reaction tracking) are critical. Pilot-scale studies should prioritize solvent selection (e.g., sulfuric acid vs. ionic liquids) to improve yield and reduce byproducts. Safety protocols must scale proportionally, including explosion-proof equipment and waste neutralization systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.